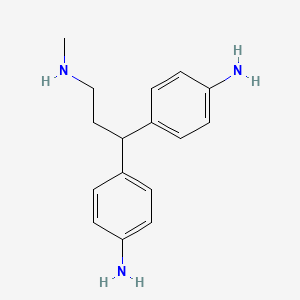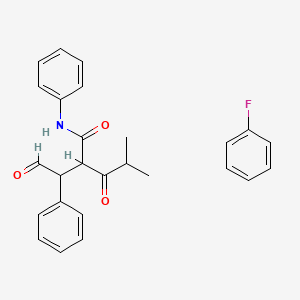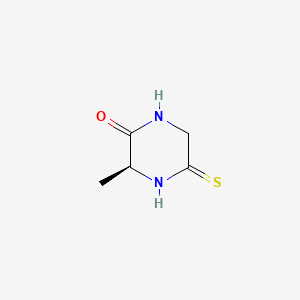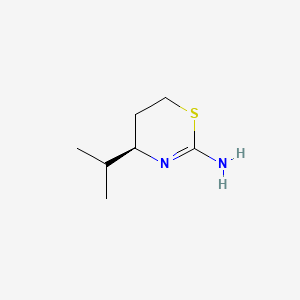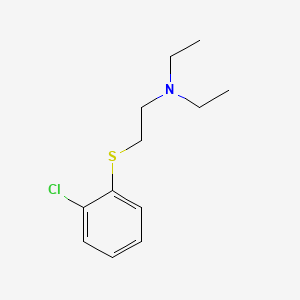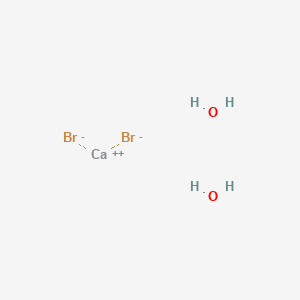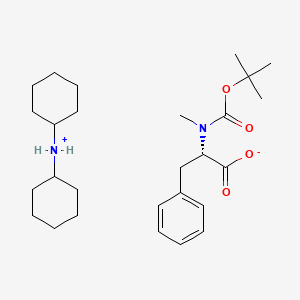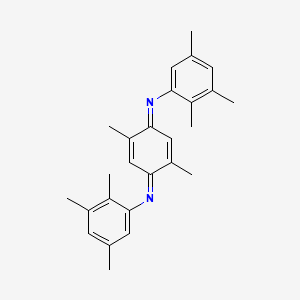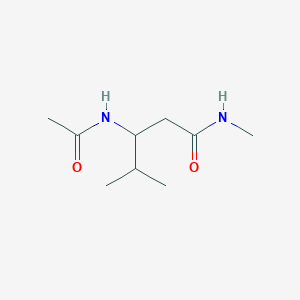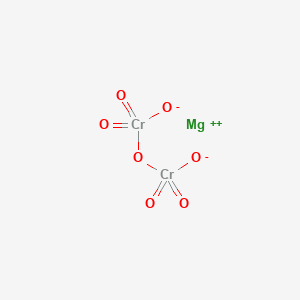
Magnesium dichromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium dichromate is an inorganic compound with the chemical formula MgCr₂O₇. It is a yellow, odorless, water-soluble salt that is known for its strong oxidizing properties. This compound is used in various industrial applications, particularly in the field of corrosion prevention and as a pigment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium dichromate can be synthesized through the reaction of magnesium sulfate with potassium dichromate. The reaction typically occurs in an aqueous solution, where magnesium sulfate and potassium dichromate are mixed, resulting in the formation of this compound and potassium sulfate as a byproduct. The reaction can be represented as follows:
MgSO₄+K₂Cr₂O₇→MgCr₂O₇+K₂SO₄
Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide with chromic acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through crystallization and filtration processes to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to chromium(III) compounds in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions with other metal salts to form different chromate compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds such as alcohols and aldehydes. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used under controlled conditions to reduce this compound.
Substitution: Reactions with metal salts like sodium chloride or potassium nitrate can occur in aqueous solutions.
Major Products Formed:
Oxidation: Products include oxidized organic compounds and chromium(III) compounds.
Reduction: Chromium(III) oxide or chromium(III) sulfate.
Substitution: Various metal chromates depending on the reacting metal salt.
Applications De Recherche Scientifique
Magnesium dichromate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized in corrosion prevention coatings and as a pigment in paints and inks.
Mécanisme D'action
The mechanism by which magnesium dichromate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substrates by accepting electrons and undergoing reduction to chromium(III) compounds. The molecular targets include organic molecules and metal ions, and the pathways involved are typically redox reactions.
Comparaison Avec Des Composés Similaires
Magnesium chromate (MgCrO₄): Similar in composition but differs in oxidation state and properties.
Potassium dichromate (K₂Cr₂O₇): Another dichromate compound with similar oxidizing properties but different solubility and reactivity.
Sodium dichromate (Na₂Cr₂O₇): Similar to potassium dichromate but with different industrial applications.
Uniqueness: Magnesium dichromate is unique due to its specific solubility and reactivity profile, making it suitable for certain industrial applications where other dichromates may not be as effective. Its use in corrosion prevention and as a pigment highlights its distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
14104-85-9 |
|---|---|
Formule moléculaire |
Cr2MgO7 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
magnesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Mg.7O/q;;+2;;;;;;2*-1 |
Clé InChI |
GIOZLVMCHDGNNZ-UHFFFAOYSA-N |
SMILES canonique |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Mg+2] |
Description physique |
Calcium dichromate is soluble in water; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
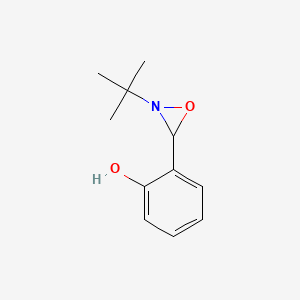
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
